6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[cd]indol-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[cd]indol-2(1H)-one is a complex organic compound with significant applications in various fields of chemistry and industry This compound is known for its unique structure, which includes a benzo[cd]indole core and a dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[cd]indol-2(1H)-one typically involves multiple steps. One common method includes the formation of the benzo[cd]indole core followed by the introduction of the dioxaborolane group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[cd]indol-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The dioxaborolane group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[cd]indol-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[cd]indol-2(1H)-one exerts its effects involves interactions with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with nucleophilic sites in biological molecules, making it useful in enzyme inhibition and other biochemical applications. The benzo[cd]indole core contributes to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the benzo[cd]indole core.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a similar dioxaborolane group but has a different aromatic core.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another compound with a dioxaborolane group but with a pyridine ring instead of the benzo[cd]indole core.
Uniqueness
The uniqueness of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[cd]indol-2(1H)-one lies in its combination of the benzo[cd]indole core and the dioxaborolane group. This structure provides a balance of stability and reactivity, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H18BNO3 |
---|---|
Molecular Weight |
295.1 g/mol |
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[cd]indol-2-one |
InChI |
InChI=1S/C17H18BNO3/c1-16(2)17(3,4)22-18(21-16)12-8-9-13-14-10(12)6-5-7-11(14)15(20)19-13/h5-9H,1-4H3,(H,19,20) |
InChI Key |
ZNKNOKMVMVEYJQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=C4C3=C(C=C2)NC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.